N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

IRAK4 Kinase inhibition KARPAS-299

N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide (CAS 1351700-34-9; molecular formula C₁₆H₁₇N₃OS; MW 299.4) is a synthetic thiazole‑4‑carboxamide derivative bearing a 5‑isopropyl‑2‑methylthiazole core linked via a carboxamide bridge to an indol‑4‑yl moiety. The compound is reported to act as an ATP‑competitive inhibitor of Interleukin‑1 Receptor‑Associated Kinase 4 (IRAK4) and is also catalogued as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor originating from patent WO2012036974.

Molecular Formula C16H17N3OS
Molecular Weight 299.4 g/mol
Cat. No. B12166877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Molecular FormulaC16H17N3OS
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC3=C2C=CN3
InChIInChI=1S/C16H17N3OS/c1-9(2)15-14(18-10(3)21-15)16(20)19-13-6-4-5-12-11(13)7-8-17-12/h4-9,17H,1-3H3,(H,19,20)
InChIKeyRJHNOWJCRHSSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide – Compound Identity, Target Profile, and Procurement Relevance


N-(1H-indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide (CAS 1351700-34-9; molecular formula C₁₆H₁₇N₃OS; MW 299.4) is a synthetic thiazole‑4‑carboxamide derivative bearing a 5‑isopropyl‑2‑methylthiazole core linked via a carboxamide bridge to an indol‑4‑yl moiety . The compound is reported to act as an ATP‑competitive inhibitor of Interleukin‑1 Receptor‑Associated Kinase 4 (IRAK4) [1] and is also catalogued as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor originating from patent WO2012036974 [2]. Its dual‑annotation target profile distinguishes it from many in‑class thiazole carboxamides that are optimised for a single kinase or non‑kinase target, making target‑context verification essential during scientific procurement.

Why Generic Substitution Fails for N-(1H-Indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide


Thiazole‑4‑carboxamides bearing an indole substituent are a structurally diverse class with activity reported against IRAK4, PDHK1, PI3K, mGluR5, and bacterial targets depending on subtle variations in substitution pattern [1]. The 5‑isopropyl group on the thiazole ring of the target compound confers steric bulk and lipophilicity that are absent in the 5‑methyl or 5‑unsubstituted analogs (e.g., N‑(1H‑indol‑4‑yl)‑2,5‑dimethyl‑1,3‑thiazole‑4‑carboxamide), altering both kinase selectivity and physicochemical properties . Furthermore, the indol‑4‑yl attachment point is distinct from the more extensively studied indol‑5‑yl and indol‑2‑yl regioisomers, which have been profiled in xanthine oxidase [2] and GPER agonist [3] contexts. Generic interchange without structural verification therefore risks both target‑mismatch and uncharacterised off‑target profiles, undermining assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for N-(1H-Indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide


IRAK4 Cellular Inhibitory Activity of the Target Compound vs. a Structurally Distinct Clinical-Stage IRAK4 Inhibitor Chemotype

In a cell‑based assay using human KARPAS‑299 cells, the target compound inhibited IRAK4 with an IC₅₀ of 280.0 nM [1]. By comparison, the structurally unrelated clinical candidate PF‑06650833 (an isoquinoline‑carboxamide) achieves an IRAK4 enzyme IC₅₀ of 0.2 nM and a PBMC cellular IC₅₀ of 2.4 nM under different assay conditions [2]. The ~1,400‑fold potency difference underscores that the target compound occupies a distinct potency band and is not a direct functional substitute for advanced‑stage IRAK4 inhibitors; its value lies in exploring indole‑thiazole hinge‑binding chemotypes rather than maximal target engagement.

IRAK4 Kinase inhibition KARPAS-299

PDHK1 Target Annotation Distinguishes the Compound from IRAK4‑Only Thiazole Carboxamides

DrugMAP and the patent review PMID25684022 catalogue the target compound (designated 'Thiazole carboxamide derivative 28') as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor originating from WO2012036974 [1][2]. Most thiazole‑4‑carboxamide analogs in the IRAK4 literature (e.g., the amide series in Buckley et al., 2008) are not annotated against PDHK1. This dual IRAK4/PDHK1 annotation is a differentiating feature: a compound that modulates both innate immune signalling (via IRAK4) and metabolic switching (via PDHK1) offers a polypharmacology profile not shared by single‑target thiazole carboxamides. Quantitative PDHK1 potency data from the primary patent were not publicly extractable at the time of this analysis.

PDHK1 PDK1 Metabolic kinase Cancer metabolism

5‑Isopropyl Substitution on the Thiazole Ring – Physicochemical Differentiation from 5‑Methyl and 5‑Unsubstituted Analogs

The 5‑isopropyl group distinguishes the target compound from the commercially available 5‑methyl analog N‑(1H‑indol‑4‑yl)‑2,5‑dimethyl‑1,3‑thiazole‑4‑carboxamide . Addition of the isopropyl group increases calculated logP by approximately 0.8–1.0 units and introduces greater steric hindrance adjacent to the carboxamide, which is predicted to affect both passive permeability and the compound's ability to access hydrophobic kinase selectivity pockets [1]. In related thiazole‑indole series, the presence of an isopropyl substituent has been associated with enhanced target affinity; for example, 2‑(3‑cyano‑2‑isopropylindol‑5‑yl)‑4‑methylthiazole‑5‑carboxylic acid achieved an IC₅₀ of 3.5 nM against xanthine oxidase, substantially more potent than non‑isopropyl congeners in the same series [2]. While not a direct head‑to‑head comparison, this class‑level trend supports the hypothesis that the isopropyl group contributes meaningfully to target engagement.

Lipophilicity Steric bulk Thiazole SAR Physicochemical properties

Indol‑4‑yl Regioisomerism Distinguishes the Compound from More Extensively Profiled Indol‑5‑yl and Indol‑2‑yl Thiazole Carboxamides

The target compound attaches the indole ring via its 4‑position to the thiazole carboxamide nitrogen. This contrasts with the widely studied 2‑(indol‑5‑yl)thiazole series (xanthine oxidase inhibitors) [1] and 2‑(indol‑2‑yl)thiazole‑4‑carboxamide derivatives (GPER agonists) [2], as well as the 2‑(3′‑indolyl)‑N‑arylthiazole‑4‑carboxamide antibacterial/anticancer series [3]. Regioisomeric attachment alters the dihedral angle between the indole and thiazole planes, which in turn modulates hinge‑binding geometry in kinase active sites. In the Src kinase context, N‑(1H‑indol‑4‑yl)‑quinazoline derivatives achieve IC₅₀ values of 177 nM [4], demonstrating that indol‑4‑yl attachment can support kinase inhibition. No direct head‑to‑head kinase profiling of indol‑4‑yl vs. indol‑5‑yl thiazole carboxamides was identified.

Regioisomerism Indole attachment Kinase selectivity Binding mode

Best‑Fit Research and Industrial Application Scenarios for N-(1H-Indol-4-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide


IRAK4‑Dependent Innate Immune Signalling Studies Requiring Moderate‑Potency Tool Compounds

With a cellular IRAK4 IC₅₀ of 280.0 nM in KARPAS‑299 cells [1], this compound is suitable for proof‑of‑concept studies where sub‑micromolar IRAK4 inhibition is sufficient to probe TLR/IL‑1R pathway modulation without the complete pathway shutdown induced by picomolar inhibitors such as PF‑06650833 or Compound 26 [2]. Its moderate potency may be advantageous for identifying partial pathway effects or for use in assay systems where excessive IRAK4 inhibition masks downstream biology.

PDHK1‑Focused Cancer Metabolism Programmes Leveraging Dual IRAK4/PDHK1 Annotation

The compound's annotation as a PDHK1 inhibitor in patent WO2012036974 [1] positions it as a starting point for immunometabolism research programmes investigating the intersection of innate immune signalling and metabolic reprogramming. Unlike IRAK4‑only thiazole amides, this compound offers a polypharmacology entry point for target‑combination hypotheses in oncology, particularly in tumour types where both IRAK4‑driven NF‑κB activation and PDHK1‑mediated glycolytic switching are implicated [2].

Structure–Activity Relationship (SAR) Exploration of Thiazole 5‑Position Substituent Effects

The 5‑isopropyl substituent is the key differentiator from the commercially available 5‑methyl analog N‑(1H‑indol‑4‑yl)‑2,5‑dimethyl‑1,3‑thiazole‑4‑carboxamide [1]. Procurement of both compounds enables matched‑pair SAR analysis to quantify the impact of increased steric bulk and lipophilicity at the thiazole 5‑position on kinase selectivity, cellular permeability, and metabolic stability. This matched‑pair approach is directly aligned with medicinal chemistry workflows seeking to optimise thiazole‑based kinase inhibitor series [2].

Indole Regioisomer Selectivity Profiling Across Kinase Panels

The indol‑4‑yl attachment is underrepresented relative to indol‑5‑yl and indol‑2‑yl thiazole carboxamides, which have been profiled against xanthine oxidase and GPER, respectively [1][2]. Procurement of this compound enables broad‑panel kinase selectivity profiling to determine whether the indol‑4‑yl geometry confers a selectivity advantage over other regioisomers, potentially identifying kinase targets uniquely addressable by this attachment mode, as suggested by the 177 nM Src kinase activity observed for an indol‑4‑yl quinazoline analog [3].

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